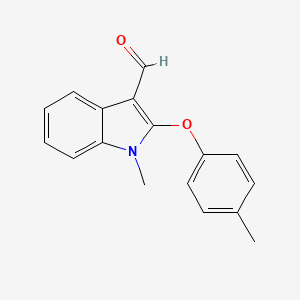

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2-(4-methylphenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCFDTXEEFRJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methylphenoxy)-1H-Indole-3-Carbaldehyde

The precursor 2-chloroindole-3-carbaldehyde undergoes nucleophilic substitution with 4-methylphenol (p-cresol) under basic conditions.

N-Methylation of 2-(4-Methylphenoxy)-1H-Indole-3-Carbaldehyde

The indole nitrogen is methylated using iodomethane in the presence of a strong base.

- Reagents : 2-(4-Methylphenoxy)-1H-indole-3-carbaldehyde (1.0 equiv.), NaH (2.0 equiv.), iodomethane (2.0 equiv.), DMF (solvent).

- Conditions : Cooled to 0°C, stirred for 30 minutes, warmed to room temperature, and stirred overnight.

- Workup : Quenched with water, filtered, and dried.

- Yield : 67–72% (based on analogous N-methylation).

Table 1: Optimization of N-Methylation Conditions

| Base | Alkylating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NaH | CH₃I | DMF | 0°C → RT | 12 h | 67% |

| KOH | CH₃I | DMF | RT | 12 h | 72% |

Route 2: Vilsmeier-Haack Formylation of Pre-Substituted Indole

This route employs the Vilsmeier-Haack reaction to introduce the aldehyde group after constructing the N-methyl and phenoxy substituents.

Synthesis of 1-Methyl-2-(4-Methylphenoxy)-1H-Indole

Step 1: N-Methylation of 2-(4-Methylphenoxy)-1H-Indole

- Reagents : 2-(4-Methylphenoxy)-1H-indole (1.0 equiv.), NaH (2.0 equiv.), CH₃I (2.0 equiv.), DMF.

- Yield : ~90% (similar to).

Step 2: Vilsmeier-Haack Formylation ():

- Reagents : 1-Methyl-2-(4-methylphenoxy)-1H-indole (1.0 equiv.), POCl₃ (1.2 equiv.), DMF (solvent).

- Conditions : Vilsmeier reagent (POCl₃/DMF) prepared at 0–5°C, followed by reflux at 80–90°C for 6 hours.

- Workup : Neutralized with Na₂CO₃, filtered, and recrystallized.

- Yield : 60–75% (based on patent data).

Table 2: Vilsmeier-Haack Reaction Parameters

| POCl₃ Equiv. | DMF Volume (mL/g) | Temperature | Time | Yield |

|---|---|---|---|---|

| 1.2 | 5:1 | 80°C | 6 h | 65% |

| 2.0 | 10:1 | 90°C | 8 h | 75% |

Comparative Analysis of Synthetic Routes

Route 1 offers higher overall yields (~60–70%) but requires access to 2-chloroindole-3-carbaldehyde, which may necessitate additional synthesis steps. Route 2 avoids pre-functionalized aldehydes but involves harsh acidic conditions during formylation.

Key Considerations :

- Regioselectivity : Phenoxy substitution at position 2 is favored under strongly basic conditions ().

- Side Reactions : Over-alkylation at position 3 is mitigated by controlling stoichiometry and temperature ().

Alternative Methods and Emerging Approaches

Palladium-Catalyzed Coupling

Aryl boronic acids could couple with halogenated indoles, though this remains unexplored for the target compound.

One-Pot Tandem Reactions

Combining substitution and methylation in a single pot may reduce purification steps. For example, using phase-transfer catalysts to enhance reactivity ().

Characterization and Quality Control

1H NMR Data (representative):

- Aldehyde proton: δ 9.76 (s, 1H).

- N-Methyl: δ 3.79 (s, 3H).

- Aromatic protons: δ 7.42–7.59 (m, 8H) ().

HPLC Purity : ≥95% achieved via recrystallization from methanol or ethyl acetate ().

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions and condensations:

-

Hydrazone Formation : Reacts with hydrazides (e.g., acetohydrazide) to form N-acylhydrazones, a class of compounds with demonstrated biological activity .

-

Schiff Base Formation : Condenses with primary amines to yield imines, which are precursors for heterocyclic systems .

-

Reduction : The aldehyde can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-donating substituents:

-

Nitration : Nitric acid in acetic acid introduces nitro groups at the 5-position .

-

Halogenation : Chlorination or bromination occurs under mild conditions (e.g., NBS in DMF).

Ring-Opening and Rearrangement

Under acidic conditions, the indole ring can undergo deformylation. For example, treatment with anthranilamide and a solid acid catalyst removes the aldehyde group, yielding 3-unsubstituted indole derivatives .

Condensation Reactions Leading to Heterocycles

The aldehyde group facilitates the synthesis of fused heterocyclic systems:

Oxidation and Functionalization

-

Aldehyde Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

-

Methoxy Group Demethylation : BBr₃ in DCM removes methyl groups from the phenoxy substituent, yielding hydroxylated analogs .

Mechanistic Insights

Scientific Research Applications

Chemistry

1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde serves as a building block in organic synthesis. Its structure allows for the derivation of more complex molecules, which can be utilized in various chemical reactions. The compound's reactivity can be explored through modifications to its functional groups, making it valuable in synthetic organic chemistry.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that derivatives of indole compounds can exhibit significant activity against various bacterial strains and cancer cell lines. The specific interactions of this compound with biological molecules are under investigation to elucidate its mechanism of action and therapeutic potential .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent . Its unique structure may enhance interactions with biological targets, leading to the development of novel drugs aimed at treating diseases such as cancer or infections caused by resistant bacteria. The exploration of its efficacy in preclinical models is ongoing .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity : Research has shown that derivatives similar to this compound exhibit activity against Gram-positive bacteria, indicating potential use in developing new antibiotics .

- Cancer Research : Investigations into indole derivatives have highlighted their ability to inhibit cancer cell proliferation in vitro, suggesting that modifications to the indole structure can lead to enhanced anticancer activity .

- Drug Development : The compound's unique structure allows for targeted modifications that could lead to novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde: Lacks the methyl group on the phenoxy ring.

2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Lacks the methyl group on the indole ring.

1-methyl-2-(4-chlorophenoxy)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both a methyl group on the indole ring and a 4-methylphenoxy group. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features an indole backbone with a methyl group at the first position, a phenoxy group substituted with a methyl group at the second position, and an aldehyde functional group at the third position. Its unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further anticancer drug development.

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes .

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

- Enzyme Interaction : The compound binds to cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences various signaling pathways by modulating kinase activity, which is essential for cell proliferation and survival .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited inhibitory effects on Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Data Table: Biological Activity Summary

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde? Methodological Answer: The compound can be synthesized via nucleophilic substitution (e.g., replacing a halogen with 4-methylphenol) or formylation of indole derivatives. A typical procedure involves:

- Formylation: Reacting 1-methylindole with POCl₃ and DMF (Vilsmeier-Haack reaction) to introduce the aldehyde group at the 3-position .

- Phenoxy Substitution: Using K₂CO₃ as a base to facilitate nucleophilic aromatic substitution of a halogen (e.g., Cl) at the 2-position with 4-methylphenol .

Key steps include refluxing in aprotic solvents (e.g., DMF) and purification via column chromatography.

Advanced: How can multi-step synthesis yields be optimized for derivatives of this compound? Methodological Answer: Optimization strategies include:

- Stepwise Monitoring: Using TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation or dimerization) .

- Catalyst Screening: Testing bases (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance substitution efficiency .

- Solvent Effects: Evaluating polar aprotic solvents (DMF vs. DMSO) to improve solubility and reaction kinetics. reports a 41% yield over three steps, suggesting room for improvement via step-specific tuning .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure of this compound? Methodological Answer:

- NMR: ¹H and ¹³C NMR identify substituent positions (e.g., aldehyde proton at δ ~10 ppm, methyl groups at δ ~2.3 ppm) .

- X-ray Crystallography: Resolves bond angles and confirms the planar indole core. For example, bond lengths (C=O ~1.21 Å) and dihedral angles between aromatic rings .

Advanced: How can crystallographic data resolve conformational ambiguities in derivatives? Methodological Answer:

- Software Tools: Use Mercury CSD for void analysis and packing similarity calculations .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planar distortions in the indole ring .

- Refinement: SHELXL refines high-resolution data; R factors below 0.05 indicate robust models .

Biological Evaluation

Basic: How can researchers design assays to evaluate this compound’s bioactivity? Methodological Answer:

- Enzyme Inhibition: Test against targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using fluorescence-based assays .

- Antimicrobial Screening: Use microdilution assays against E. coli or S. aureus with MIC values as indicators .

Advanced: How can structure-activity relationships (SAR) guide derivative design? Methodological Answer:

- Modular Substitutions: Replace the 4-methylphenoxy group with electron-withdrawing groups (e.g., Cl) to enhance binding affinity. shows chlorine substitution improves inhibitory potency .

- Computational Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., Mcl-1) .

Data Analysis and Contradictions

Advanced: How should researchers address discrepancies between computational and experimental structural data? Methodological Answer:

- DFT Validation: Compare B3LYP-optimized geometries (bond angles, dihedrals) with X-ray data. shows <0.05 Å deviations in bond lengths for similar compounds .

- Error Analysis: Assess thermal motion (B-factors) in crystallographic models to distinguish static disorder from dynamic fluctuations .

Computational and Theoretical Approaches

Advanced: What computational methods predict the reactivity of this compound in multicomponent reactions (MCRs)? Methodological Answer:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electrophilic (C-3 aldehyde) and nucleophilic (indole N-1) sites .

- Reaction Pathway Mapping: Use QM/MM simulations to model intermediates in MCRs, such as Ugi or Passerini reactions .

Safety and Handling

Basic: What precautions are necessary when handling this compound in the lab? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.